Palonosetron Palonosetron Palonosetron is an organic heterotricyclic compound that is an antiemetic used (as its hydrochloride salt) in combination with netupitant (under the trade name Akynzeo) to treat nausea and vomiting in patients undergoing cancer chemotherapy. It has a role as an antiemetic and a serotonergic antagonist. It is a delta-lactam, an organic heterotricyclic compound and an azabicycloalkane. It is a conjugate base of a palonosetron(1+).
Palonosetron (INN, trade name Aloxi) is an antagonist of 5-HT3 receptors that is indicated for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is the most effective of the 5-HT3 antagonists in controlling delayed CINV nausea and vomiting that appear more than 24 hours after the first dose of a course of chemotherapy and is the only drug of its class approved for this use by the U.S. Food and Drug Administration. As of 2008, it is the most recent 5-HT3 antagonist to enter clinical use.
Palonosetron is a Serotonin-3 Receptor Antagonist. The mechanism of action of palonosetron is as a Serotonin 3 Receptor Antagonist.
Palonosetron is a carbazole derivative and a selective serotonin receptor antagonist with antiemetic activity. Palonosetron competitively blocks the action of serotonin at 5-hydroxytryptamine type 3 (5-HT3) receptors located on vagal afferents in the chemoreceptor trigger zone (CTZ), resulting in suppression of chemotherapy-induced nausea and vomiting. The CTZ is located in the area postrema on the dorsal surface of the medulla oblongata at the caudal end of the fourth ventricle and outside the blood-brain barrier (BBB).
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
See also: Palonosetron Hydrochloride (has salt form); Netupitant; palonosetron (component of).
Brand Name: Vulcanchem
CAS No.: 135729-61-2
VCID: VC0002669
InChI: InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1
SMILES: C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol

Palonosetron

CAS No.: 135729-61-2

Cat. No.: VC0002669

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Palonosetron - 135729-61-2

CAS No. 135729-61-2
Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
IUPAC Name (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Standard InChI InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1
Standard InChI Key CPZBLNMUGSZIPR-NVXWUHKLSA-N
Isomeric SMILES C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
SMILES C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Canonical SMILES C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Pharmacological Profile of Palonosetron

Chemical Structure and Mechanism of Action

Palonosetron ((3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one) exhibits a distinct bicyclic structure that confers high receptor affinity (Kᵢ = 0.06 nM for 5-HT₃ receptors) and prolonged receptor binding . Unlike first-generation antagonists, palonosetron demonstrates allosteric binding and positive cooperativity, inducing receptor internalization and inhibiting 5-HT₃-mediated signal transduction for up to 48 hours post-administration . This dual mechanism—competitive antagonism combined with receptor internalization—explains its extended efficacy in delayed-phase CINV .

Pharmacokinetics and Metabolism

The drug follows linear pharmacokinetics with a mean volume of distribution of 8.3 ± 2.5 L/kg and moderate plasma protein binding (62%) . Its extended terminal half-life (≈40 hours) enables single-dose prophylaxis for multi-day chemotherapy regimens . Approximately 50% of the administered dose undergoes hepatic metabolism via CYP2D6 and CYP3A4 isozymes, with 80% excreted renally as unchanged drug and metabolites . Notably, pharmacokinetic parameters remain consistent across age groups, including pediatric patients ≥1 month old .

Table 1: Key Pharmacokinetic Parameters of Palonosetron

ParameterValueSource
Bioavailability (IV)100%
TₘₐₓImmediate
t₁/₂ (terminal)40 ± 5.3 hours
Protein Binding62%
Renal Excretion80% (40% unchanged)

Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting

Acute Phase Control (0-24 Hours)

In a pooled analysis of four phase III trials (n=2,962), palonosetron 0.25 mg demonstrated non-inferiority to ondansetron 32 mg (RR=1.15, 95% CI 0.98–1.34) with complete response (CR) rates of 81% vs. 76% in moderately emetogenic chemotherapy (MEC) . For highly emetogenic chemotherapy (HEC), CR rates reached 68.6% versus 65.4% with ondansetron (p=0.18) . The addition of dexamethasone enhanced acute-phase efficacy to 85-89% in HEC regimens .

Delayed Phase Superiority (24-120 Hours)

Palonosetron's unique pharmacokinetic profile translates to superior delayed-phase control. A meta-analysis of 2,057 patients receiving MEC/HEC showed significant advantages over first-generation antagonists:

  • Delayed nausea: RR=0.82 (95% CI 0.75–0.89, p<0.00001)

  • Delayed vomiting: RR=0.76 (95% CI 0.68–0.85, p<0.00001)
    Pooled data revealed 57% vs. 45% CR rates in delayed phases (OR=1.62, 95% CI 1.40–1.88) .

Table 2: Comparative Efficacy in Delayed-Phase CINV

AgentCR Rate (Delayed)Odds Ratio (vs. Palonosetron)Source
Palonosetron57%Reference
Ondansetron45%0.62 (0.54–0.71)
Granisetron49%0.72 (0.61–0.85)
Dolasetron41%0.58 (0.49–0.69)

Pediatric and Special Population Applications

Pediatric Dosing and Efficacy

The FDA-approved pediatric dose (20 mcg/kg IV, max 1.5 mg) demonstrated non-inferiority to ondansetron in a trial of 327 patients (mean age 8.3 years) . CR rates during the acute phase were 74.5% vs. 70.4% (difference 4.1%, 97.5% CI -5.3–13.5), meeting non-inferiority criteria . Subgroup analysis revealed improved efficacy in adolescents (12-17 years) with 81% CR rates versus 73% for ondansetron .

Postoperative Nausea and Vomiting (PONV)

In a double-blind trial of 546 surgical patients, palonosetron 0.075 mg achieved:

  • 42% complete response (0-72 hours) vs. 26% placebo (p=0.008)

  • 64% nausea-free patients (0-24 hours) vs. 49% placebo (p=0.013)
    Efficacy persisted across high-risk subgroups including females (RR=1.58), non-smokers (RR=1.62), and patients with PONV history (RR=1.71) .

Therapeutic Guidelines and Future Directions

Current NCCN/ASCO guidelines recommend palonosetron as the preferred 5-HT₃ antagonist for:

  • Anthracycline/cyclophosphamide-based regimens (Category 1 evidence)

  • Multi-day chemotherapy protocols

  • Patients with prior CINV on first-generation agents

Ongoing research explores extended applications in:

  • Radiation-induced nausea (Phase II trials)

  • Hyperemesis gravidarum (Case series)

  • Cannabinoid hyperemesis syndrome (Retrospective analyses)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator